molecular formula C24H21ClN2O5S B11375764 methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate

Cat. No.: B11375764
M. Wt: 485.0 g/mol
InChI Key: PCUIHHQVXRAUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzoate ester with a dibenzo[c,e][1,2]thiazine moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Dibenzothiazine Core: The dibenzo[c,e][1,2]thiazine core can be synthesized through a cyclization reaction involving appropriate aromatic precursors and sulfur sources under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-{[(9-methyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

methyl 4-chloro-3-[[2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C24H21ClN2O5S/c1-3-15-8-11-21-18(12-15)17-6-4-5-7-22(17)33(30,31)27(21)14-23(28)26-20-13-16(24(29)32-2)9-10-19(20)25/h4-13H,3,14H2,1-2H3,(H,26,28)

InChI Key

PCUIHHQVXRAUJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.